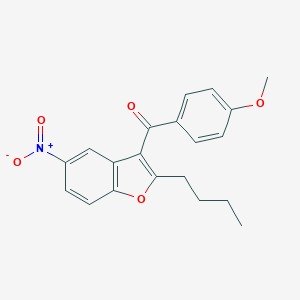

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYALRXZJYXWYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626718 | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141627-42-1 | |

| Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Dronedarone[1][2]. Dronedarone is an antiarrhythmic agent used in the management of atrial fibrillation and atrial flutter[1][2]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this benzofuran derivative.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and its closely related demethylated analogue is presented below. The methoxy derivative exhibits lower polarity compared to its hydroxyl counterpart[1].

| Property | Value | Source |

| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | [3] |

| Synonyms | 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | [3] |

| CAS Number | 141627-42-1 | [3] |

| Molecular Formula | C₂₀H₁₉NO₅ | [3][4] |

| Molecular Weight | 353.37 g/mol | [4][5] |

| Boiling Point | 537.7 °C at 760 mmHg | [4] |

| Appearance | Off-white crystalline powder | [6] |

| Solubility | Slightly soluble in chloroform and methanol.[2] | [2] |

| Storage | Room temperature, dry and sealed.[4] Can also be stored at -20°C.[5] | [4][5] |

Note: Some physical properties, such as the melting point, are more readily available for the demethylated analogue, (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1), which is reported to have a melting point of 129-131°C[2].

Synthesis

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a chlorinated solvent like dichloromethane[1].

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

A typical experimental procedure involves the slow addition of a solution of 4-methoxybenzoyl chloride to a cooled (0-5 °C) suspension of 2-butyl-5-nitrobenzofuran and aluminum chloride in dichloromethane[1]. The reaction mixture is stirred at this temperature until completion, which can be monitored by thin-layer chromatography (TLC)[1]. Upon completion, the reaction is quenched, and the product is extracted. Purification is generally achieved through recrystallization, for instance, from isopropanol, to yield the final product[1].

Analytical Characterization

The structural elucidation and purity assessment of this compound are performed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons are expected in the range of δ 6.8–8.2 ppm. Signals corresponding to the butyl group and the methoxy group protons would also be present. |

| ¹³C NMR | The carbonyl carbon is anticipated to appear around δ 190 ppm. |

| FT-IR | A characteristic C=O stretching vibration is expected around 1650 cm⁻¹. The asymmetric stretching of the nitro group (NO₂) would likely be observed near 1520 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (353.37 g/mol ) would confirm its identity. |

Biological Activity

There is currently no substantial evidence to suggest that this compound possesses inherent biological activity. Its significance in the pharmaceutical field is primarily as a precursor in the synthesis of Dronedarone[1][2]. Dronedarone itself acts as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels, which is central to its antiarrhythmic effects[1].

Logical Relationship in Dronedarone Synthesis

Caption: Role as a key intermediate in the synthesis of Dronedarone.

References

- 1. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS#: 141645-16-1 [m.chemicalbook.com]

- 3. This compound | C20H19NO5 | CID 22595055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. usbio.net [usbio.net]

- 6. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the synthetic pathway and detailed spectroscopic analysis.

Core Compound Specifications

This compound, with the chemical formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol , is a critical precursor in pharmaceutical manufacturing.[1][2] Its structural confirmation is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. The collected data are summarized in the tables below.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 1645 | C=O (keto stretching) |

| 1165 | Aromatic-O-CH (ether stretching) |

| 1023 | Aromatic-O-CH₃ (ether stretching) |

| Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.41 | d | 2.4 | 1H | Aromatic H |

| 8.23 | dd | 8.8, 2.4 | 1H | Aromatic H |

| 7.81–7.85 | m | 2H | Aromatic H | |

| 7.55–7.57 | d | 8.8 | 1H | Aromatic H |

| 6.97–7.01 | m | 2H | Aromatic H | |

| 3.90 | s | 3H | -OCH₃ | |

| 2.90–2.94 | t | 7.2 | 2H | -CH₂- |

| 1.70–1.78 | m | 7.2 | 2H | -CH₂- |

| 1.30–1.40 | m | 7.2 | 2H | -CH₂- |

| 0.87–0.91 | t | 7.2 | 3H | -CH₃ |

| Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 188.2 | C=O |

| 163.2, 162.5, 157.1, 143.9 | Aromatic C |

| 132.5, 130.8, 127.8, 120.1 | Aromatic C |

| 117.5, 117.1, 113.9, 111.2 | Aromatic C |

| 55.4 | -OCH₃ |

| 29.8 | -CH₂- |

| 27.8 | -CH₂- |

| 22.2 | -CH₂- |

| 13.5 | -CH₃ |

| Data sourced from J. Chem. Sci., Vol. 124, No. 5, September 2012, pp. 1077–1085.[3] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is achieved via a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-butyl-5-nitrobenzofuran

-

4-methoxybenzoyl chloride

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Isopropanol

Procedure:

-

A solution of 4-methoxybenzoyl chloride (2.1 g, 0.012 mol) in dichloromethane (10 mL) is prepared.

-

To this solution, anhydrous tin(IV) chloride (3.2 g, 0.012 mol) is added dropwise at a temperature of 0–5 °C.

-

The resulting mixture is stirred for 15 minutes at the same temperature.

-

A solution of 2-butyl-5-nitrobenzofuran (2.5 g, 0.011 mol) in dichloromethane (15 mL) is then added dropwise to the reaction mixture at 0–5 °C.

-

The reaction is allowed to proceed at this temperature for 2 hours.

-

Upon completion, the reaction mixture is poured into a mixture of ice (50 g) and concentrated hydrochloric acid (5 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, a 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude material is purified by recrystallization from isopropanol to afford this compound as a solid.[3]

Visualizations

To further clarify the chemical transformations and analytical workflow, the following diagrams are provided.

Caption: Chemical structure of the target molecule.

Caption: Synthetic pathway via Friedel-Crafts acylation.

Caption: Workflow for synthesis and structure elucidation.

References

An In-depth Technical Guide to the Synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a key intermediate in the preparation of the antiarrhythmic drug Dronedarone.[1][2] The synthesis involves a multi-step process, prominently featuring a Friedel-Crafts acylation. This document outlines the detailed reaction pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation of a 2-butyl-5-nitrobenzofuran intermediate. Several routes to synthesize this key intermediate have been reported, with a common pathway originating from 4-nitrophenol.

A well-established route involves the conversion of 4-nitrophenol to 2-butyl-5-nitrobenzofuran in five steps.[1] This intermediate then undergoes a Friedel-Crafts acylation with 4-methoxybenzoyl chloride to yield the final product.[1][3]

Below is a DOT language script that visualizes the primary synthetic pathway.

An alternative pathway for the synthesis of 2-butyl-5-nitrobenzofuran involves a Wittig reaction of a phosphonium ylide derived from 3-(bromomethyl)-4-nitrophenol with pentanoyl chloride.[1] Another approach starts from 1-fluoro-4-nitrobenzene and 1-hexyn-3-ol, followed by a Claisen rearrangement and intramolecular cyclization.[4]

Experimental Protocols

The following protocols are detailed for the synthesis of 2-butyl-5-nitrobenzofuran and its subsequent acylation to the target molecule.

Synthesis of 2-Butyl-5-nitrobenzofuran (9)

Step 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (6) This step involves the Fries rearrangement of 4-nitrophenyl pentanoate to yield 1-(2-hydroxy-5-nitrophenyl)hexan-1-one, which is then methylated.

Step 2: Synthesis of 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (7) To a solution of 1-(2-methoxy-5-nitrophenyl)hexan-1-one (6) (20 g, 0.079 mol) in dichloromethane (20 mL), phosphorus tribromide is added.[1] The reaction mixture is stirred, and after completion, the organic layer is washed with sodium thiosulfate solution (20 mL) and evaporated to afford the bromo intermediate (7).[1]

Step 3: Synthesis of 2-butyl-5-nitrobenzofuran (9) The crude 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one (7) is cyclized to form 2-butyl-5-nitrobenzofuran (9).[1]

Synthesis of this compound (10)

This final step is a Friedel-Crafts acylation.[1][5][6]

To a solution of 2-butyl-5-nitrobenzofuran (9) (25 g, 0.11 mol) and 4-methoxybenzoyl chloride in a suitable solvent such as dichloromethane or o-nitrotoluene, a Lewis acid catalyst like tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3) is added.[1][5] The reaction is typically carried out at a low temperature (e.g., 0-5°C).[3] After the reaction is complete, the mixture is worked up, and the crude product is purified, often by recrystallization from a solvent like isopropanol, to yield the target molecule (10).[1][3]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| Synthesis of 2-butyl-5-nitrobenzofuran (9) | 4-Nitrophenol | Multi-step synthesis | Various | - | - | - |

| Friedel-Crafts Acylation of (9) to (10) | 2-Butyl-5-nitrobenzofuran (9) | 4-Methoxybenzoyl chloride, SnCl4/AlCl3 | Dichloromethane | 0-5 °C | - | 78% |

Table 2: Spectroscopic Data for this compound (10)

| Spectroscopic Method | Data |

| IR (KBr, cm⁻¹) | 1655 (conjugated C=O stretching), 1585, 1515 (aromatic C=C stretching), 1340 (NO₂ stretching), 1165 (aromatic C-O-C ether stretching), 1023 (aromatic O-CH₃ ether stretching)[1] |

| ¹H NMR (CDCl₃) | δ 8.45 (d, J = 2.4 Hz, 1H), 8.23 (dd, J = 8.8 Hz, J = 2.4 Hz, 1H), 7.81–7.85 (m, 2H), 7.55–7.57 (d, J = 8.8 Hz, 1H), 6.97–7.01 (m, 2H), 3.89 (s, 3H), 2.85–2.89 (t, J = 7.2 Hz, 2H), 1.65–1.73 (m, J = 7.2 Hz, 2H), 1.30–1.40 (m, J = 7.2 Hz, 2H), 0.87–0.91 (t, J = 7.2 Hz, 2H)[1] |

| ¹³C NMR (CDCl₃) | δ 186.2, 163.5, 158.1, 154.2, 143.9, 132.8, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5[1] |

| Elemental Analysis | Calculated for C₂₀H₁₉NO₅: C, 67.98; H, 5.42; N, 3.96%. Found: C, 67.88; H, 5.45; N, 3.90%.[1] |

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is illustrated below.

Conclusion

The synthesis of this compound is a critical process for the production of Dronedarone. The outlined synthetic pathway, particularly the Friedel-Crafts acylation, provides a reliable method for obtaining this key intermediate. The provided experimental details and quantitative data serve as a valuable resource for researchers in the field of pharmaceutical synthesis and development. Careful control of reaction conditions and purification procedures are essential for achieving high yields and purity of the final product.

References

- 1. ias.ac.in [ias.ac.in]

- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS 141645-16-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 4. WO2008152217A3 - Process for preparing 2-(n-butyl)-5-nitrobenzofuran - Google Patents [patents.google.com]

- 5. WO2007140989A2 - Process for the manufacture of 2-butyl-3- (4-methoxybenzoyl) -5-nitrobenzofurane and use thereof in the production of of medicaments - Google Patents [patents.google.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

An In-depth Technical Guide to (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 141627-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, with CAS number 141627-42-1, is a key chemical intermediate in the synthesis of Dronedarone, a multichannel-blocking antiarrhythmic drug.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and its pivotal role in pharmaceutical manufacturing. While direct biological activity data for this specific intermediate is not extensively documented in public literature, its structural components are integral to the pharmacological profile of the final active pharmaceutical ingredient (API). This document aims to serve as a critical resource for researchers and professionals involved in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule featuring a substituted benzofuran core.[3] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 141627-42-1 | [3] |

| Molecular Formula | C₂₀H₁₉NO₅ | [3] |

| Molecular Weight | 353.37 g/mol | [4] |

| IUPAC Name | (2-butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | [3] |

| Appearance | Off-white crystalline powder | [5] |

| Boiling Point | 537.7 °C at 760 mmHg | [6] |

| Density | 1.235 g/cm³ | [5] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybenzoyl chloride with AlCl₃. The electron-rich benzofuran ring of 2-butyl-5-nitrobenzofuran then attacks the acylium ion, leading to the formation of the final product.

Below is a logical diagram illustrating the synthetic pathway.

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The following experimental protocol is adapted from a published synthesis of the target compound's downstream derivative, outlining the Friedel-Crafts acylation step in detail.[1]

Materials:

-

2-butyl-5-nitrobenzofuran (0.11 mol)

-

4-methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Isopropanol (for recrystallization)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

Reaction Setup: A reaction vessel is charged with 2-butyl-5-nitrobenzofuran (25 g, 0.11 mol) and dichloromethane (DCM).

-

Acylation: The solution is cooled to 0–5 °C. Anhydrous aluminum chloride (AlCl₃) is added, followed by the dropwise addition of 4-methoxybenzoyl chloride.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with ice-water and extracted with DCM. The organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from isopropanol to yield this compound. The reported yield for this step is approximately 78%.[7]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.23 (dd, J = 8.8 Hz, J = 2.4 Hz, 1H), 7.81–7.85 (m, 2H), 7.55–7.57 (d, J = 8.8 Hz, 1H), 6.97–7.01 (m, 2H), 3.90 (s, 3H), 2.81–2.85 (m, J = 7.2 Hz, 2H), 1.30–1.40 (m, J = 7.2 Hz, 2H), 0.87–0.91 (t, J = 7.2 Hz, 2H).[1]

-

¹³C NMR (400 MHz, CDCl₃): δ 187.0, 163.5, 161.7, 156.4, 144.1, 132.7, 130.8, 127.8, 120.1, 117.5, 117.1, 113.9, 111.2, 55.4, 29.8, 27.8, 22.2, 13.5.[1]

-

Elemental Analysis: Calculated for C₂₀H₁₉NO₅: C, 67.98; H, 5.42; N, 3.96%. Found: C, 67.95; H, 5.40; N, 3.90%.[1]

Role in Drug Development and Biological Context

This compound is a crucial intermediate in the multi-step synthesis of Dronedarone.[1][7] The subsequent step in the synthesis involves the demethylation of the methoxy group to a hydroxyl group, yielding (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[7] This hydroxylated intermediate is then further elaborated to produce the final Dronedarone molecule.

Caption: Progression to the final API, Dronedarone.

While direct pharmacological studies on this methoxy-containing intermediate are scarce, the benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including antiarrhythmic, anticancer, and antimicrobial properties.[3] The structural motifs present in this compound contribute to the overall properties of Dronedarone, which functions as a multi-channel blocker, inhibiting sodium, potassium, and calcium channels in the heart.[2] The nitro group, in particular, is a common feature in pharmacologically active molecules and is a key site for further chemical modification in the Dronedarone synthesis.

Conclusion

This compound is a well-characterized chemical entity whose primary significance lies in its role as a key intermediate in the synthesis of the antiarrhythmic drug Dronedarone. The synthetic route via Friedel-Crafts acylation is efficient and well-documented. For researchers in pharmaceutical development, a thorough understanding of the synthesis, purification, and properties of this compound is essential for the consistent and high-quality production of the final API. Future research could explore the potential for independent biological activity of this and related nitrobenzofuran derivatives.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C20H19NO5 | CID 22595055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Nitrobenzofuran Derivatives: A Comprehensive Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are prevalent in numerous natural products and synthetic therapeutic agents, exhibiting a wide array of biological activities.[1][3][4][5] The introduction of a nitro group to the benzofuran core can significantly modulate its electronic properties and biological functions, leading to potent compounds with diverse therapeutic potential.[6] Nitrobenzofuran derivatives have demonstrated significant efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents, making them a subject of intense research in drug discovery.[7][8][9][10] This guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action of nitrobenzofuran derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis of Nitrobenzofuran Derivatives

The synthesis of nitrobenzofuran derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the benzofuran core.

Two of the most widely utilized methods for preparing 2-nitrobenzofurans are the condensation of salicylic aldehydes with bromonitromethane and the oxidation of 2-(2-nitroethyl)phenols.[6] Electrophilic nitration of the benzofuran ring is another common approach, though it can sometimes lead to a mixture of products requiring careful separation.[6] For the synthesis of more complex structures, such as 2-phenylbenzofurans, multi-step reactions including the Wittig reaction are employed.[11] A general workflow for the synthesis often involves the formation of a key intermediate followed by cyclization and subsequent functional group modifications.

References

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proquest.com [proquest.com]

- 7. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone mechanism of action

An In-depth Technical Guide on the Mechanism of Action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone (KUS121)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as Kyoto University Substance 121 (KUS121), is a novel small molecule compound with significant cytoprotective properties.[1][2] Its core mechanism of action revolves around the selective modulation of Valosin-Containing Protein (VCP), a highly abundant and essential AAA+ ATPase.[1][3][4] By inhibiting the ATPase activity of VCP, KUS121 conserves intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and endoplasmic reticulum (ER) stress.[1][5][6] This ATP-sparing effect, coupled with the mitigation of pro-apoptotic ER stress pathways, confers robust protective effects in a variety of disease models, including ischemic injury, neurodegeneration, and atherosclerosis.[1][5][6][7] This document provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to KUS121.

Core Mechanism of Action

The primary therapeutic effects of KUS121 stem from its direct interaction with and inhibition of Valosin-Containing Protein (VCP), also known as p97 in metazoans. VCP is a critical enzyme involved in a myriad of cellular processes, including protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and mitochondrial quality control, all of which are highly ATP-dependent.[8][9][10]

Primary Target: VCP ATPase Inhibition

KUS121 is a specific inhibitor of the ATPase activity of VCP, with a reported IC50 value of 330 nM.[11] VCP utilizes the energy from ATP hydrolysis to remodel or segregate substrate proteins, a crucial function in maintaining cellular proteostasis.[8] Pathological conditions like ischemia lead to a rapid depletion of cellular ATP, compromising these vital functions and leading to cell death.[6] KUS121 intervenes by selectively inhibiting VCP's consumption of ATP, thereby preserving the cellular energy pool for other essential survival processes.[1][6] This action is particularly beneficial in energy-deprived states.[6]

Mitigation of Endoplasmic Reticulum (ER) Stress

A key consequence of VCP modulation by KUS121 is the significant attenuation of ER stress. ER stress occurs when the protein folding capacity of the ER is overwhelmed, leading to the accumulation of unfolded or misfolded proteins and activation of the Unfolded Protein Response (UPR).[9][10]

-

VCP's Role in ERAD: VCP is essential for the ERAD pathway, where it functions to extract ubiquitinated misfolded proteins from the ER membrane, facilitating their degradation by the proteasome.[1][10]

-

KUS121's Modulatory Effect: Under severe stress, the high ATP consumption by VCP can exacerbate energy depletion. KUS121's inhibition of VCP ATPase activity helps maintain ATP levels, which in turn supports cellular survival.[1][2] Studies show that KUS121 treatment reduces the expression of key pro-apoptotic UPR markers, most notably C/EBP homologous protein (CHOP).[1][2][4][12] By suppressing CHOP expression and subsequent caspase-3 cleavage, KUS121 mitigates ER stress-induced apoptosis.[1][12]

-

Restoration of ERAD Capacity: Importantly, KUS121 appears to inhibit VCP's ATPase activity without completely abrogating its essential ERAD functions.[1] Evidence suggests that KUS121 treatment can restore ERAD-processing capacity, potentially by potentiating upstream UPR pathways like the IRE1α-sXBP1 axis, thus promoting a pro-survival adaptive response over a pro-apoptotic one.[1][13]

Downstream Anti-Apoptotic and Anti-Inflammatory Effects

The conservation of ATP and mitigation of ER stress culminate in potent anti-apoptotic and anti-inflammatory effects.

-

Cytoprotection: KUS121 has demonstrated protective effects against stress-induced cell death in various cell types, including renal proximal tubular cells, primary cortical neurons, photoreceptors, and endothelial cells.[1][6][7][14]

-

Inflammation Reduction: In models of atherosclerosis, KUS121 was shown to downregulate inflammatory pathways associated with the UPR, such as the Inositol-requiring enzyme 1 alpha (IRE1α) pathway.[2][5] This leads to reduced expression of inflammatory markers like Nuclear Factor kappa B (NF-κB) and Intercellular Adhesion Molecule 1 (ICAM-1) in plaque endothelium.[5]

Quantitative Data

The following table summarizes the key quantitative metrics associated with the activity of KUS121 from published literature.

| Parameter | Value | Target/System | Reference |

| IC50 | 330 nM | Valosin-Containing Protein (VCP) ATPase Activity | [11] |

| Effective Concentration (in vitro) | 50 - 200 µM | Protection of endothelial cells and neurons from ER stress or OGD | [2][6] |

| Dosage (in vivo) | 50 - 100 mg/kg | Attenuation of ischemic stroke and skin flap necrosis in rodents | [4][6] |

| Atherosclerosis Reduction | 40 - 50% | Reduction in plaque progression in Apoe-/- mice | [3][5] |

Experimental Protocols

The mechanism of KUS121 has been elucidated through a series of in vitro and in vivo experiments. Key methodologies are detailed below.

VCP ATPase Activity Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of KUS121 on VCP ATPase activity.

-

Methodology:

-

Enzyme Source: Recombinant human VCP/p97 protein is used.

-

Reaction Buffer: A typical buffer contains 25 mM Tris (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.

-

Procedure: The VCP enzyme is incubated with varying concentrations of KUS121 in the presence of a defined concentration of ATP (e.g., 150 µM). The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30-37°C.

-

Detection: The amount of ADP produced is quantified. Commercially available assays like the Transcreener ADP² Assay are commonly used, which detect ADP via a fluorescent signal change (FP, FI, or TR-FRET).[15]

-

Analysis: The rate of ADP production is plotted against the logarithm of KUS121 concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

-

In Vitro ER Stress and Cell Viability Model

-

Objective: To evaluate the protective effect of KUS121 against ER stress-induced cell death.

-

Methodology:

-

Cell Culture: Relevant cell lines (e.g., human EA.hy926 endothelial cells, rat renal proximal tubular cells) are cultured under standard conditions.[1][2]

-

Induction of ER Stress: Cells are treated with a known ER stress inducer, such as tunicamycin (e.g., 0.25-1 µg/mL), for a specified duration (e.g., 6-48 hours).[2][16]

-

KUS121 Treatment: Experimental groups are co-treated with tunicamycin and various concentrations of KUS121 (e.g., 50-100 µM). A vehicle control (DMSO) is run in parallel.[2]

-

Cell Viability Assessment: Cell viability is measured using assays such as the water-soluble tetrazolium salt (WST) assay.[6]

-

Apoptosis Assessment: Apoptosis is quantified by methods like TUNEL staining for DNA fragmentation or Western blot analysis for the presence of cleaved caspase-3.[1][5]

-

Western Blot Analysis for UPR Markers

-

Objective: To measure the effect of KUS121 on the expression of ER stress-related proteins.

-

Methodology:

-

Sample Preparation: Following the in vitro ER stress protocol, cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for UPR markers (e.g., CHOP, BiP, VCP) and a loading control (e.g., β-actin).[16][17]

-

Detection: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

-

Intracellular ATP Level Measurement

-

Objective: To confirm that KUS121 preserves cellular ATP levels under stress.

-

Methodology:

-

Experimental Setup: Cells are subjected to stress conditions (e.g., oxygen-glucose deprivation [OGD] or tunicamycin treatment) in the presence or absence of KUS121.[1][6]

-

ATP Quantification: Cellular ATP is extracted and measured using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured with a luminometer.

-

Analysis: ATP levels are normalized to total protein content and compared across treatment groups.[6]

-

Visualizations

The following diagrams illustrate the core mechanisms and experimental workflows associated with KUS121.

Caption: Core signaling pathway of KUS121.

Caption: General experimental workflow for in vitro evaluation of KUS121.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The effect of KUS121, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KUS121, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Neuoroprotective efficacies by KUS121, a VCP modulator, on animal models of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. axonmedchem.com [axonmedchem.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. A novel VCP modulator KUS121 exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Valosin-containing protein modulator KUS121 protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. researchgate.net [researchgate.net]

- 17. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]

The Benzofuran Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Benzofuran Compounds in Medicinal Chemistry.

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetically derived molecules underscores its significance as a foundational structure for the development of novel therapeutic agents.[1][2] First synthesized by Perkin in 1870, the benzofuran ring has since captured the attention of chemists and pharmacologists, leading to the discovery of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of benzofuran compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

A Rich History and Diverse Therapeutic Landscape

The journey of benzofuran in medicinal chemistry began with the isolation of naturally occurring derivatives from various plant species.[4] These natural products, such as ailanthoidol, demonstrated a range of biological effects and provided the initial impetus for synthetic exploration.[5] Over the decades, extensive research has led to the development of a multitude of synthetic benzofuran derivatives, some of which have become clinically significant drugs.[6] Notable examples include the antiarrhythmic agent Amiodarone, the beta-blocker Bufuralol, and the antifungal drug Griseofulvin, highlighting the versatility of the benzofuran core in addressing diverse therapeutic needs.[5][6]

The inherent structural features of the benzofuran ring system allow for facile functionalization at various positions, enabling the generation of large and diverse chemical libraries for drug screening.[1] This has led to the identification of benzofuran derivatives with potent activities against a wide range of diseases.

Quantitative Bioactivity of Benzofuran Derivatives

The therapeutic potential of benzofuran compounds is quantitatively assessed through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating anticancer activity, while the minimum inhibitory concentration (MIC) is used to determine antimicrobial efficacy. The following tables summarize the bioactivity of selected benzofuran derivatives.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofurans | Compound with bromine at the 3-position methyl group | K562 (Leukemia) | 5 |

| Halogenated Benzofurans | Compound with bromine at the 3-position methyl group | HL60 (Leukemia) | 0.1 |

| Benzofuran-Chalcone Hybrids | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | MCF-7 (Breast) | Not Specified |

| Benzofuran-Chalcone Hybrids | 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | PC-3 (Prostate) | Not Specified |

| Benzofuran-Piperazine Hybrids | Compound 38 | A549 (Lung) | 25.15 |

| Benzofuran-Piperazine Hybrids | Compound 38 | K562 (Leukemia) | 29.66 |

| 2-Benzoylbenzofuran Derivatives | Compound 32a | HePG2 (Liver) | 8.49–16.72 |

| 2-Benzoylbenzofuran Derivatives | Compound 32a | HeLa (Cervical) | 6.55–13.14 |

| 2-Benzoylbenzofuran Derivatives | Compound 32a | MCF-7 (Breast) | 4.0–8.99 |

| 2-Benzoylbenzofuran Derivatives | Compound 32a | PC3 (Prostate) | 4.0–8.99 |

Data compiled from multiple sources.[7][8]

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Compound | Microbial Strain | MIC (µg/mL) |

| Hydroxylated Benzofurans | Compound 15 (hydroxyl at C-6) | Various bacterial strains | 0.78-3.12 |

| Hydroxylated Benzofurans | Compound 16 (hydroxyl at C-6) | Various bacterial strains | 0.78-3.12 |

| Benzofuran Ketoximes | Compound 38 | S. aureus | 0.039 |

| Benzofuran Ketoximes | Various derivatives | C. albicans | 0.625-2.5 |

| Aza-benzofurans | Compound 1 | S. typhimurium | 12.5 |

| Aza-benzofurans | Compound 1 | E. coli | 25 |

| Aza-benzofurans | Compound 1 | S. aureus | 12.5 |

| Oxa-benzofurans | Compound 5 | P. italicum | 12.5 |

| Oxa-benzofurans | Compound 6 | C. musae | 12.5-25 |

Data compiled from multiple sources.[9][10]

Key Experimental Protocols

The evaluation of benzofuran derivatives relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays cited in the assessment of their biological activities.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.[11]

-

Serial Dilution: Perform a two-fold serial dilution of the benzofuran compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

-

Inoculation: Inoculate each well (except for the sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Synthesis of Benzofuran Scaffolds

A variety of synthetic strategies have been developed to construct the benzofuran nucleus and its derivatives. Modern approaches often focus on transition-metal-catalyzed reactions due to their efficiency and functional group tolerance.[1]

Palladium-Catalyzed Synthesis

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, is a powerful tool for forming C-C bonds to introduce aryl substituents onto the benzofuran ring.[1]

Copper-Catalyzed Synthesis

Copper-catalyzed reactions offer a cost-effective alternative for synthesizing benzofurans, often involving the coupling of phenols with alkynes followed by intramolecular cyclization.[1]

General Protocol for Copper-Catalyzed Synthesis:

-

Reactant Preparation: In a suitable solvent such as DMF or DMSO, combine an o-hydroxyaldehyde (1.0 eq.), a terminal alkyne (1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), and a base (e.g., K2CO3, 2.0 eq.).[1]

-

Reaction: Heat the mixture under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.[1]

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography.[1]

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

Many benzofuran derivatives exhibit anticancer activity by interfering with critical signaling pathways that control cell growth, proliferation, and survival.[12] The mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell metabolism and growth, is a frequent target.[12][13]

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Antiviral Mechanisms

Recent studies have identified benzofuran derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune response to viral infections.[14] Activation of STING leads to the production of type I interferons, which play a key role in antiviral defense.[14]

Caption: Activation of the STING pathway by benzofuran derivatives.

Conclusion

The benzofuran scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its rich history, rooted in natural products, has blossomed into a major area of synthetic and medicinal chemistry. The diverse biological activities exhibited by benzofuran derivatives, coupled with a growing understanding of their mechanisms of action, ensure that this privileged heterocyclic system will continue to be a focal point of drug discovery and development for years to come. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. Synthetic method of amiodarone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies for (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone. This compound is a key intermediate in the synthesis of Dronedarone, an antiarrhythmic agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data to support further research and application.

Introduction

This compound is a benzofuran derivative of significant interest in medicinal chemistry. Its primary role is as a direct precursor to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, a crucial component in the synthesis of Dronedarone.[1] Dronedarone is a multichannel blocker used in the management of atrial fibrillation and atrial flutter.[1] Understanding the physicochemical properties of the methoxylated intermediate is essential for optimizing the synthesis of Dronedarone and for the development of related benzofuran-based therapeutic agents. Benzofuran derivatives, in general, are known for a wide range of biological activities.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and the design of subsequent synthetic steps.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₅ | [2][3] |

| Molecular Weight | 353.37 g/mol | [2][3] |

| CAS Number | 141627-42-1 | [2] |

| Appearance | Yellow to brown solid | |

| Boiling Point | 537.726 °C at 760 mmHg | [3] |

| Melting Point | No data available (hydroxylated analog: 129-131 °C) | |

| Solubility | Expected to have low polarity and be soluble in common organic solvents. Insoluble in water. | |

| Storage | Store at -20°C | [2] |

Synthesis

The synthesis of this compound is a key step in the overall synthesis of Dronedarone. The primary method for its preparation is through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Synthetic Pathway

The logical workflow for the synthesis is depicted below.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the acylation of benzofuran derivatives.

Materials:

-

2-butyl-5-nitrobenzofuran

-

4-methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-butyl-5-nitrobenzofuran in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., AlCl₃) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride in anhydrous DCM.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | Aromatic protons: Signals in the range of δ 6.8–8.5 ppm. Protons on the 4-methoxyphenyl ring would appear as two doublets. Protons on the benzofuran ring would show characteristic coupling patterns. Butyl chain protons: Aliphatic signals between δ 0.9-3.0 ppm (triplet for CH₃, multiplets for CH₂ groups). Methoxy protons: A sharp singlet around δ 3.8-3.9 ppm. |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O): A signal around δ 190 ppm. Aromatic and benzofuran carbons: Multiple signals in the range of δ 110-165 ppm. Butyl chain carbons: Signals in the aliphatic region (δ 14-35 ppm). Methoxy carbon: A signal around δ 55 ppm. |

| FT-IR (KBr) | C=O stretch: A strong absorption band around 1650-1670 cm⁻¹. NO₂ asymmetric stretch: A strong band around 1520-1540 cm⁻¹. C-O-C stretch (ether): Bands in the region of 1250-1050 cm⁻¹. Aromatic C-H stretch: Signals above 3000 cm⁻¹. Aliphatic C-H stretch: Signals below 3000 cm⁻¹. |

| Mass Spectrometry | [M]⁺: The molecular ion peak is expected at m/z = 353.1263. Fragmentation patterns would involve cleavage of the butyl chain and the bond between the carbonyl group and the benzofuran ring. |

Chromatographic Analysis

Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

TLC Method:

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 3:7 v/v).

-

Visualization: UV light (254 nm) or staining with a suitable agent.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Synthetic Profile of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone: A Key Dronedarone Intermediate

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, a crucial intermediate in the synthesis of the antiarrhythmic drug, Dronedarone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol .[1] Its unique structure, featuring a substituted benzofuran core, makes it a valuable building block in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 141627-42-1 | [1] |

| Molecular Formula | C₂₀H₁₉NO₅ | [1] |

| Molecular Weight | 353.37 g/mol | [1] |

| Boiling Point | 537.726°C at 760 mmHg | [1] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.45 | d | 2.4 | 1H | Ar-H |

| 8.23 | dd | 8.8, 2.4 | 1H | Ar-H |

| 7.81-7.85 | m | - | 2H | Ar-H |

| 7.55-7.57 | d | 8.8 | 1H | Ar-H |

| 6.97-7.01 | m | - | 2H | Ar-H |

| 3.90 | s | - | 3H | -OCH₃ |

| 2.89 | t | 7.2 | 2H | -CH₂- |

| 1.65-1.75 | m | 7.2 | 2H | -CH₂- |

| 1.30-1.40 | m | 7.2 | 2H | -CH₂- |

| 0.87-0.91 | t | 7.2 | 3H | -CH₃ |

¹³C NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 188.1 | C=O |

| 163.5 | Ar-C |

| 159.9 | Ar-C |

| 155.8 | Ar-C |

| 144.1 | Ar-C |

| 132.8 | Ar-CH |

| 130.8 | Ar-C |

| 127.8 | Ar-CH |

| 120.1 | Ar-CH |

| 117.5 | Ar-C |

| 117.1 | Ar-CH |

| 113.9 | Ar-CH |

| 111.2 | Ar-CH |

| 55.4 | -OCH₃ |

| 29.8 | -CH₂- |

| 27.8 | -CH₂- |

| 22.2 | -CH₂- |

| 13.5 | -CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 1645 | C=O (keto stretching) |

| 1165 | Ar-O-C (ether stretching) |

| 1023 | Ar-O-CH₃ (ether stretching) |

Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

Specific experimental data for the mass spectrum (molecular ion and fragmentation pattern) and UV-Visible absorption spectrum (λmax and molar absorptivity) of this compound were not available in the reviewed literature.

Experimental Protocols

The synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.

Synthesis of this compound

Materials:

-

2-butyl-5-nitrobenzofuran (9)

-

Anhydrous Aluminium Chloride (AlCl₃)

-

4-methoxybenzoyl chloride

-

Dichloromethane (DCM)

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

A solution of 2-butyl-5-nitrobenzofuran (9) (25 g, 0.11 mol) in dichloromethane (DCM, 125 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0-5 °C.

-

Anhydrous aluminium chloride (AlCl₃) (30.2 g, 0.22 mol) is added portion-wise to the cooled solution, maintaining the temperature between 0-5 °C.

-

4-methoxybenzoyl chloride (23 g, 0.13 mol) is then added dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains at 0-5 °C.

-

The reaction mixture is stirred at this temperature for 2 hours.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice (100 g) and concentrated hydrochloric acid (25 mL).

-

The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

-

The combined organic layers are washed with water (2 x 50 mL), a 5% sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from isopropyl alcohol (75 mL) to afford pure this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum was recorded using an FT-IR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the final product.

References

The Pivotal Role of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone in Dronedarone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dronedarone, a benzofuran derivative, is a significant antiarrhythmic agent for the management of atrial fibrillation and atrial flutter. Its multi-channel blocking activity offers a therapeutic advantage, but its complex synthesis necessitates a thorough understanding of its key intermediates. This technical guide provides an in-depth analysis of the critical role of (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone in the synthesis of dronedarone. We will explore its position in the synthetic pathway, detail the experimental protocols for its formation and subsequent conversion, and present quantitative data to inform process optimization.

Introduction: The Strategic Importance of a Key Intermediate

The synthesis of dronedarone involves a multi-step process where the formation of the benzofuran core and its subsequent functionalization are paramount. This compound emerges as a crucial intermediate, embodying the core structure of the final drug molecule. Its strategic importance lies in the fact that it contains the essential 2-butyl and 3-aroyl substituents on the benzofuran ring, as well as a nitro group at the 5-position which serves as a precursor to the vital methanesulfonamide group of dronedarone. The 4-methoxy group on the phenyl ring is a protected form of the hydroxyl group that will be later modified to introduce the side chain responsible for the drug's pharmacokinetic profile.

Several synthetic routes to dronedarone converge on this key intermediate, highlighting its centrality in various manufacturing processes. One common approach involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Synthetic Pathway Overview

The synthesis of dronedarone from this compound involves a series of key transformations. The logical flow of this synthesis is depicted below.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental methodologies and associated quantitative data for the key synthetic steps starting from the formation of the pivotal methanone intermediate.

Synthesis of this compound

The formation of this key intermediate is typically achieved through a Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride.

Experimental Workflow:

Detailed Protocol:

A solution of 2-butyl-5-nitrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane is cooled to 0-5 °C. A Lewis acid, for instance, anhydrous stannic chloride (SnCl4) (1.2 eq), is added dropwise while maintaining the temperature. Subsequently, 4-methoxybenzoyl chloride (1.1 eq) is added, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it into a mixture of ice and hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by crystallization from a suitable solvent system like isopropanol to afford this compound.[1][2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% | [1] |

| Purity (HPLC) | >99% | [2] |

| Reaction Time | 4-6 hours | |

| Temperature | 0-25 °C |

Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

The subsequent step involves the deprotection of the methoxy group to a hydroxyl group, which is essential for the later introduction of the side chain.

Detailed Protocol:

This compound (1.0 eq) is dissolved in a solvent like chlorobenzene. A demethylating agent, such as aluminum chloride (AlCl3) (3.0 eq), is added portion-wise at room temperature. The mixture is then heated to 75-80 °C and stirred for 2-4 hours. After completion, the reaction mixture is cooled and carefully poured into ice water containing hydrochloric acid. The resulting solid is filtered, washed with water, and dried to yield (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90-98% | [3] |

| Purity (HPLC) | >98% | [3] |

| Reaction Time | 2-4 hours | |

| Temperature | 75-80 °C | [3] |

O-Alkylation

The hydroxyl group is then alkylated with 1-chloro-3-di-n-butylaminopropane to introduce the characteristic side chain of dronedarone.

Detailed Protocol:

A mixture of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (1.0 eq), 1-chloro-3-di-n-butylaminopropane hydrochloride (1.2 eq), and a base such as potassium carbonate (K2CO3) (3.0 eq) in a polar aprotic solvent like acetonitrile is heated to reflux for 8-12 hours. After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent, washed with water, and concentrated to give 2-Butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-5-nitrobenzofuran.[4]

Quantitative Data:

| Parameter | Value |

| Yield | 80-90% |

| Reaction Time | 8-12 hours |

| Temperature | Reflux |

Nitro Group Reduction

The nitro group is reduced to an amino group, which is a precursor to the final sulfonamide moiety.

Detailed Protocol:

2-Butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-5-nitrobenzofuran (1.0 eq) is dissolved in a solvent like ethanol or methanol. A reducing agent, such as stannous chloride (SnCl2) (5.0 eq) or catalytic hydrogenation (e.g., H2/Pd-C), is used. For stannous chloride reduction, the mixture is heated to 70 °C for several hours. Upon completion, the reaction is cooled and neutralized with an aqueous solution of sodium carbonate. The product is extracted with an organic solvent, and the solvent is removed to yield 5-Amino-2-butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]benzofuran.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% | [5] |

| Reaction Time | 3-5 hours | |

| Temperature | 70 °C (for SnCl2) | [5] |

Mesylation to Dronedarone

The final step is the formation of the methanesulfonamide group by reacting the amino intermediate with methanesulfonyl chloride.

Detailed Protocol:

5-Amino-2-butyl-3-[4-(3-di-n-butylaminopropoxy)benzoyl]benzofuran (1.0 eq) is dissolved in a suitable solvent like toluene. Methanesulfonyl chloride (1.1 eq) is added dropwise at a controlled temperature. The reaction can be carried out in the absence of a base to directly afford dronedarone hydrochloride.[4] The mixture is stirred until the reaction is complete. The resulting solid, dronedarone hydrochloride, is then filtered, washed, and can be further purified by recrystallization from a solvent such as acetone to achieve high purity.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90-97% | |

| Purity (HPLC) | >99.7% | [2] |

| Reaction Time | 1-2 hours | |

| Temperature | 0-25 °C |

Conclusion

This compound is unequivocally a cornerstone intermediate in the synthesis of dronedarone. Its formation through a robust Friedel-Crafts acylation and its subsequent, high-yielding transformations underscore its importance in establishing the core structure of the final active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals, enabling a deeper understanding of the synthesis and facilitating process optimization for the efficient and scalable production of dronedarone. The logical flow and experimental workflows provided serve as a clear roadmap for the synthetic pathway, highlighting the critical control points for ensuring high yield and purity.

References

- 1. ias.ac.in [ias.ac.in]

- 2. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]

- 3. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 4. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]

- 5. Convergent Synthesis of Dronedarone, an Antiarrhythmic Agent [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation of 2-Butyl-5-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran. This reaction is a crucial step in the synthesis of key pharmaceutical intermediates, notably for the antiarrhythmic drug dronedarone.[1] The protocols provided herein detail the synthesis of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone and its subsequent demethylation to (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone.

Reaction Principle and Overview

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[2][3] In this specific application, the electron-rich 2-butyl-5-nitrobenzofuran undergoes acylation at the C3 position with an acyl halide (4-methoxybenzoyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).[1][4] The resulting ketone can then be demethylated to yield the final hydroxyphenyl derivative.[5]

The choice of Lewis acid can influence reaction conditions and yields. While AlCl₃ is a potent catalyst, often requiring stoichiometric amounts due to complexation with the product ketone, other catalysts like SnCl₄ can also be employed effectively.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Friedel-Crafts acylation and subsequent demethylation reactions.

Table 1: Friedel-Crafts Acylation Reaction Parameters [1][4][6]

| Parameter | Value (with AlCl₃) | Value (with SnCl₄) | Notes |

| Substrate | 2-Butyl-5-nitrobenzofuran | 2-Butyl-5-nitrobenzofuran | --- |

| Acylating Agent | 4-Methoxybenzoyl chloride | 4-Methoxybenzoyl chloride | --- |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | Tin(IV) chloride (SnCl₄) | --- |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Non-halogenated solvents like o-nitrotoluene (ONT) can also be used.[6] |

| Reactant Ratio (Substrate:Acyl Chloride:Catalyst) | ~1 : 1.1 : 1.1 | ~1 : 1.1 : 1.1 | A slight excess of the acylating agent and catalyst is common.[6] |

| Temperature | 0–5 °C | Not specified, typically low | Reaction is exothermic and requires cooling.[4] |

| Reaction Time | 1 hour (post-addition) | Not specified | Progress can be monitored by TLC. |

| Typical Yield | ~78% (after recrystallization) | Not specified | Yields are dependent on reaction scale and purification.[4] |

Table 2: Demethylation Reaction Parameters [5]

| Parameter | Value | Notes |

| Substrate | This compound | --- |

| Reagent | Aluminum chloride (AlCl₃) | --- |

| Solvent | Chlorobenzene | --- |

| Temperature | 75–80 °C | An alternative method uses AlCl₃/CH₃COOH at 120°C.[5] |

| Reaction Time | Not specified | Monitored by TLC. |

| Typical Yield | High | --- |

| Final Product Purity | >99% (after recrystallization) | --- |

Experimental Protocols

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Lewis acids like AlCl₃ and SnCl₄ are water-sensitive and corrosive. They react with moisture to release HCl gas. Handle with care and ensure all glassware is dry.

-

Acyl chlorides are corrosive and lachrymatory. Avoid inhalation of vapors.

-

Dichloromethane is a suspected carcinogen.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is adapted from procedures described for the acylation of substituted benzofurans.[4]

Materials:

-

2-Butyl-5-nitrobenzofuran

-

4-Methoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

5% Sodium bicarbonate (NaHCO₃) solution

-

5% Sodium chloride (NaCl) solution

-

Isopropanol (for recrystallization)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (0.14 mol) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0–5 °C using an ice bath.

-

Addition of Reactants: Dissolve 2-butyl-5-nitrobenzofuran (0.11 mol) and 4-methoxybenzoyl chloride in anhydrous DCM. Add this solution to the dropping funnel.

-

Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature between 0–5 °C. After the addition is complete, stir the reaction mixture at this temperature for 1 hour.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 5% aqueous HCl, water, 5% aqueous NaHCO₃, and finally with 5% aqueous NaCl.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the DCM under reduced pressure.

-

Recrystallize the crude product from isopropanol to yield this compound.[4]

-

Protocol 2: Demethylation to (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

This protocol is based on the demethylation of the methoxy-substituted product.[5]

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene

-

Ice-cold dilute hydrochloric acid

-

Ethyl acetate

-

Acetone (for recrystallization)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound in chlorobenzene.

-

Addition of Catalyst: Add anhydrous AlCl₃ to the solution.

-

Reaction: Heat the mixture to 75–80 °C and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., silica gel with ethyl acetate/hexane 3:7).

-

Work-up:

-

Once the reaction is complete, cool the mixture and quench it by carefully pouring it into ice-cold dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine.

-